2,5-Cyclohexadien-1-one, 4,4',4'',4'''-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)-
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Overview
Description
2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- is a complex organic compound characterized by its unique structure, which includes multiple cyclohexadienone and cyclobutane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Acetone, ethanol, dichloromethane
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Di-tert-butylbenzoquinone
- 2,6-Di-tert-butyl-4-methylphenol
- 2,6-Di-tert-butyl-4-benzylidene-2,5-cyclohexadienone
Uniqueness
2,5-Cyclohexadien-1-one, 4,4’,4’‘,4’‘’-(1,2,3,4-cyclobutanetetraylidene)tetrakis(2,6-bis(1,1-dimethylethyl)- is unique due to its complex structure, which includes multiple cyclohexadienone and cyclobutane rings
Properties
CAS No. |
34879-70-4 |
---|---|
Molecular Formula |
C60H80O4 |
Molecular Weight |
865.3 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[2,3,4-tris(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclobutylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C60H80O4/c1-53(2,3)37-25-33(26-38(49(37)61)54(4,5)6)45-46(34-27-39(55(7,8)9)50(62)40(28-34)56(10,11)12)48(36-31-43(59(19,20)21)52(64)44(32-36)60(22,23)24)47(45)35-29-41(57(13,14)15)51(63)42(30-35)58(16,17)18/h25-32H,1-24H3 |
InChI Key |
QNGILZGRCMQQCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C(=C3C=C(C(=O)C(=C3)C(C)(C)C)C(C)(C)C)C(=C4C=C(C(=O)C(=C4)C(C)(C)C)C(C)(C)C)C2=C5C=C(C(=O)C(=C5)C(C)(C)C)C(C)(C)C)C=C(C1=O)C(C)(C)C |
Origin of Product |
United States |
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